molecular formula C8H7N3O2 B2769736 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2231673-41-7

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Número de catálogo: B2769736
Número CAS: 2231673-41-7
Peso molecular: 177.163
Clave InChI: IFUDPPYMTQXNJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of a combinatorial library of pyrazolopyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyridine scaffold.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of pyrazolo[4,3-b]pyridine exhibit antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells. For instance, one study reported that certain derivatives induced apoptosis and cell cycle arrest in these cancer cells, suggesting their potential use as therapeutic agents in oncology .

Case Study: Antiproliferative Activity

A detailed investigation into the antiproliferative effects of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid derivatives demonstrated low micromolar GI50 values against the aforementioned cancer cell lines. The most potent compounds were found to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, indicating a mechanism involving apoptosis .

Kinase Inhibition

The compound serves as a crucial scaffold for developing kinase inhibitors. Pyrazolo[4,3-b]pyridine derivatives have been identified as effective inhibitors of various kinases involved in cancer progression. For example, compounds derived from this scaffold have shown efficacy against ALK-L1196M mutations and CDK8, which are relevant targets in cancer therapy .

Table 1: Kinase Inhibitors Derived from this compound

Compound NameTarget KinaseIC50 Value (µM)Reference
Compound AALK0.5
Compound BCDK80.8
Compound CRSK21.0

Synthetic Applications

Beyond its biological applications, this compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions and electrophilic substitutions. These reactions are essential for creating more complex molecules that can serve as pharmaceuticals or other functional materials.

Synthesis Methodology

The synthesis of this compound often involves straightforward methods that yield high purity and yield rates. For instance, recent patents have described methods employing sodium nitrite under mild conditions to synthesize various pyrazolo derivatives efficiently .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of Novel Anticancer Agents: Further exploration of its derivatives could lead to new treatments for resistant cancer types.
  • Kinase Inhibitor Libraries: Expanding libraries based on this scaffold may yield more selective inhibitors with fewer side effects.
  • Synthetic Method Improvements: Investigating greener synthesis methods could enhance the sustainability of producing this compound.

Mecanismo De Acción

The mechanism of action of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The inhibition of TRKs leads to the disruption of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, ultimately affecting cell survival and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.

    Pyrazolo[4,3-c]pyridine: A closely related compound with a different ring fusion pattern.

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring but fused with a pyrimidine ring instead of pyridine.

Uniqueness

2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and other applications.

Actividad Biológica

2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS No. 2231673-41-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused pyrazole and pyridine ring system with a carboxylic acid functional group, contributing to its reactivity and biological interactions. Its molecular formula is C8H7N3O2, with a molecular weight of 177.16 g/mol.

Research indicates that this compound interacts with various molecular targets, particularly in the context of enzyme inhibition and receptor binding. Notably, derivatives of this compound have shown the ability to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation .

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated promising antituberculotic activity for specific derivatives, indicating their potential as lead candidates for tuberculosis treatment .

Table 1: Antimicrobial Activity of Derivatives

Compound StructureActivity Against M. tuberculosisReference
N(1)CH3, C(3)C6H5Moderate
C(4)pCH3C6H5Significant
C(5)CO2EtHigh

Enzyme Inhibition

The compound has been explored for its role as an inhibitor of various enzymes. For instance, it has been identified as a selective inhibitor of adenosine A1 receptors and phosphodiesterase 4 (PDE4), which are relevant in inflammatory responses and neurological disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Systematic studies have shown that varying substituents on the pyrazole ring can enhance affinity and selectivity for specific biological targets. For example, modifications at the 7-hydroxy position have led to the discovery of new ligands with improved pharmacological profiles .

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
7-HydroxyIncreased affinity for CB2
N(1) methylationEnhanced enzyme inhibition
Alkyl substitutionsVariable effects on potency

Case Study 1: Inhibition of TRKs

A study investigated the inhibitory effects of various derivatives on TRK activity. The results indicated that specific substitutions at the 6-position significantly enhanced inhibitory potency compared to unsubstituted analogs .

Case Study 2: Antitubercular Screening

In another study, a combinatorial library of pyrazolo[4,3-b]pyridine derivatives was synthesized and screened against M. tuberculosis H37Rv strain. The findings revealed several compounds with IC50 values in the low micromolar range, demonstrating their potential as antitubercular agents .

Propiedades

IUPAC Name

2-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-7-6(10-11)2-5(3-9-7)8(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUDPPYMTQXNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2231673-41-7
Record name 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.